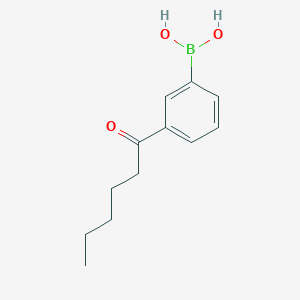
(3-Hexanoylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hexanoylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom connected to a carbon atom and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexanoylphenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid group. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (3-Hexanoylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hexanol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-Hexanoylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-Hexanoylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can also participate in various chemical reactions, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3-Hexanoylphenyl)boronic acid is unique due to the presence of the hexanoyl group, which imparts different chemical properties compared to other phenylboronic acids. This makes it more suitable for specific applications, such as in the synthesis of longer-chain organic molecules and in medicinal chemistry for drug development.
Properties
CAS No. |
1107604-12-5 |
|---|---|
Molecular Formula |
C12H17BO3 |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
(3-hexanoylphenyl)boronic acid |
InChI |
InChI=1S/C12H17BO3/c1-2-3-4-8-12(14)10-6-5-7-11(9-10)13(15)16/h5-7,9,15-16H,2-4,8H2,1H3 |
InChI Key |
QCNAFUAQHSWEON-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


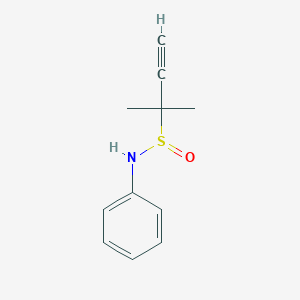
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
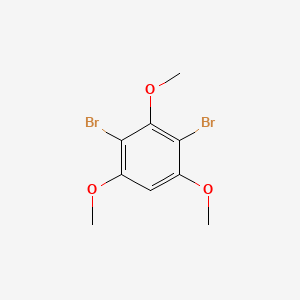
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
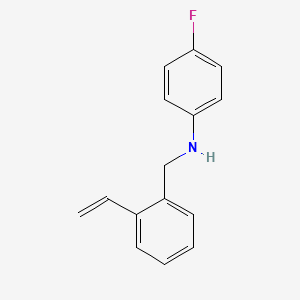
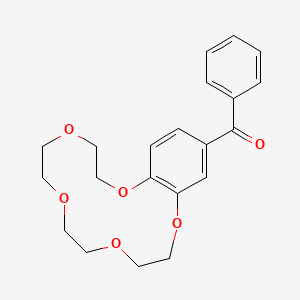
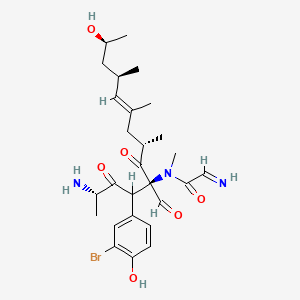
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
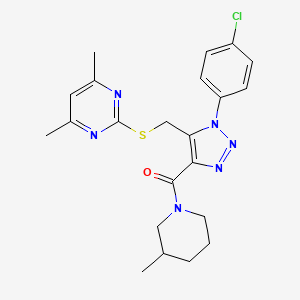
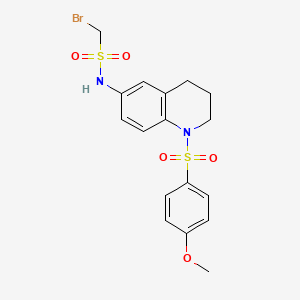

![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
